molecular formula C7H5ClN2O B581655 5-Chlorobenzo[d]oxazol-7-amine CAS No. 1225672-06-9

5-Chlorobenzo[d]oxazol-7-amine

Cat. No.: B581655
CAS No.: 1225672-06-9
M. Wt: 168.58
InChI Key: UWOAUZQKSVKKEI-UHFFFAOYSA-N
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Description

5-Chlorobenzo[d]oxazol-7-amine (CAS RN: 1225672-06-9) is a chemical compound with the molecular formula C 7 H 5 ClN 2 O and a molecular weight of 168.58 g/mol . It is offered with a purity of ≥98% and should be stored at 4°C, protected from light . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The benzo[d]oxazole scaffold is recognized as a privileged structure in medicinal chemistry and drug discovery . Compounds based on this core structure are frequently investigated for their diverse pharmacological potential. Specifically, substituted benzo[d]oxazole derivatives have been identified as key intermediates and active frameworks in the synthesis of compounds evaluated for neurodegenerative diseases . Some derivatives have shown significant activity in cellular models relevant to Alzheimer's disease, demonstrating protective effects against β-amyloid-induced neurotoxicity . The presence of both chlorine and amine functional groups on the benzoxazole core makes this compound a versatile building block for further chemical exploration and development in pharmaceutical research.

Properties

IUPAC Name

5-chloro-1,3-benzoxazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOAUZQKSVKKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)OC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745102
Record name 5-Chloro-1,3-benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225672-06-9
Record name 5-Chloro-1,3-benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lewis Acid-Mediated Cyclization with NCTS

The reaction between substituted o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of BF₃·Et₂O represents a widely applicable method for synthesizing 2-aminobenzoxazoles. For 5-chlorobenzo[d]oxazol-2-amine (2f ), 4-chloro-2-aminophenol serves as the starting material. Under optimized conditions (1.5 equiv NCTS, 2 equiv BF₃·Et₂O, reflux in 1,4-dioxane), cyclization proceeds via electrophilic cyanide transfer, followed by intramolecular nucleophilic attack and sulfonamide elimination.

Key Optimization Parameters (Table 1):

BF₃·Et₂O (equiv)NCTS (equiv)Temperature (°C)Yield (%)
33Reflux86
21.5Reflux90

Adapting this protocol for 5-chlorobenzo[d]oxazol-7-amine would require 6-chloro-2-aminophenol as the precursor. However, steric and electronic effects may necessitate adjustments to reaction time or solvent polarity to achieve comparable yields.

Smiles Rearrangement for N-Substituted Derivatives

Activation of Benzoxazole-2-thiol

Benzoxazole-2-thiol derivatives undergo Smiles rearrangement when activated with chloroacetyl chloride, enabling the synthesis of N-substituted 2-aminobenzoxazoles. For example, treating benzoxazole-2-thiol (4 ) with 3-bromopropylamine HBr and K₂CO₃ in DMF at 70°C yields 5-(benzo[d]oxazol-2-ylthio)pentan-1-amine (16 ) via nucleophilic substitution and rearomatization.

Mechanistic Insights:

  • S-Alkylation : Chloroacetyl chloride activates the thiol, forming a reactive intermediate.

  • Nucleophilic Attack : The amine attacks the benzoxazole’s C2 position, forming a spiro intermediate.

  • Rearomatization : Alkaline hydrolysis restores aromaticity, yielding the final product.

To target the 7-amine isomer, pre-functionalization of the benzoxazole core with a chlorine atom at C5 would be essential. For instance, starting with 5-chlorobenzoxazole-2-thiol could allow subsequent Smiles rearrangement to introduce an amine at C7, though this remains hypothetical without explicit experimental validation.

Post-Synthetic Functionalization via Cross-Coupling

Suzuki-Miyaura Coupling

The RSC supplementary material describes a palladium-catalyzed Suzuki coupling using 5-chloro-N-cyclohexylbenzo[d]oxazol-2-amine and boronic acids. While this method installs aryl groups at C5, analogous strategies could theoretically introduce amines at C7 via Buchwald-Hartwig amination. For example, a bromine or iodine substituent at C7 could undergo coupling with ammonia or protected amines under catalytic conditions.

Example Protocol:

  • Substrate Preparation : 5-Chlorobenzo[d]oxazol-7-bromo derivative.

  • Catalytic System : Pd₂(dba)₃, Xantphos, Cs₂CO₃ in dioxane.

  • Amine Source : Benzophenone imine (followed by acidic hydrolysis).

This approach remains speculative but aligns with established cross-coupling methodologies in heterocyclic chemistry.

Challenges in Regioselective Synthesis

Positional Isomerism and Directing Effects

The electronic nature of the benzoxazole ring complicates direct amination at C7. Nitration or halogenation at C7 requires careful control of directing groups. For instance, introducing a temporary electron-donating group at C6 could direct electrophilic substitution to C7, followed by functional group interconversion to the amine.

Computational Modeling

Density functional theory (DFT) studies predict that the C7 position in 5-chlorobenzo[d]oxazole is less reactive toward electrophilic attack compared to C4 and C6 due to diminished charge density. This underscores the need for innovative strategies, such as radical amination or photoredox catalysis, to achieve the desired substitution pattern.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 2-Aminobenzoxazole Synthesis

MethodStarting MaterialKey ReagentsYield Range (%)Limitations
NCTS Cyclizationo-AminophenolNCTS, BF₃·Et₂O54–90Limited to 2-amine isomer
Smiles RearrangementBenzoxazole-2-thiolClCH₂COCl, Amines25–83Steric hindrance issues
Suzuki CouplingHalogenated benzoxazolePd catalysts, Boronic acids60–85Requires pre-halogenation

Chemical Reactions Analysis

5-Chlorobenzo[d]oxazol-7-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chlorobenzo[d]oxazol-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorobenzo[d]oxazol-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

5-Methylbenzo[d]oxazole Derivatives

  • Key Examples : Compounds 12c, 12f, 12i, 12l, and 13c.
  • Activity : Demonstrated superior anti-proliferative activity against cancer cell lines compared to unsubstituted or 5-chloro derivatives. For instance, 5-methyl derivatives exhibited IC₅₀ values ranging from 10.50 to 74.30 μM against HepG2 and MCF-7 cells, outperforming 5-chloro derivatives (IC₅₀: 26.31–102.10 μM ) .
  • Rationale : Methyl groups enhance lipophilicity and electron-donating effects, improving membrane permeability and target binding.

Unsubstituted Benzo[d]oxazole Derivatives

  • Key Examples : Compounds 12a, 12d, 12g, 12j, and 13a.
  • Activity : Moderate potency with IC₅₀ values of 25.47–53.01 μM . The absence of substituents reduces steric hindrance but diminishes electronic interactions critical for target inhibition.

Positional Isomers of 5-Chlorobenzo[d]oxazol-7-amine

  • 5-Chlorobenzo[d]oxazol-2-amine (CAS: 61-80-3): Molecular formula: C₇H₅ClN₂O (identical to 7-amine isomer). For example, derivatives of this isomer are used in synthesizing kinase inhibitors but show weaker antiproliferative activity compared to the 7-amine derivative .
  • Its solubility profile (e.g., in DMSO: ~30 mg/mL) differs from the 7-amine isomer, impacting bioavailability .

Heterocyclic Analogues with Modified Cores

5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine

  • Structure : Replaces the oxazole oxygen with sulfur and introduces a thiadiazole ring.
  • Applications : Key intermediate in synthesizing tizanidine (a muscle relaxant). The sulfur atom enhances metabolic stability but reduces CNS penetration compared to benzoxazole derivatives .

5-Chlorobenzo[d]isoxazol-3-ol (CBIO)

  • Structure : Isoxazole core with a hydroxyl group at position 3.
  • Unlike this compound, CBIO lacks an amine group, limiting its use in amide-based drug design .

Substituted Derivatives with Additional Functional Groups

5-Chloro-7-methyl-1,3-benzoxazol-2-amine

  • Structure : Methyl group at position 7 and chlorine at position 4.
  • Properties : Increased molecular weight (182.61 g/mol ) and hydrophobicity compared to this compound. Predicted collision cross-section (CCS) data suggest enhanced blood-brain barrier (BBB) penetration, making it suitable for CNS-targeting drugs .

N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)quinazolin-4-amine Derivatives

  • Structure : Incorporates a dioxolane ring and quinazoline moiety.
  • Activity : Demonstrated potent BBB penetration in preclinical models for neurological disorders. The dioxolane ring enhances solubility, addressing a key limitation of this compound derivatives .

Data Tables

Table 1: Anti-Proliferative Activity of Benzoxazole Derivatives

Compound Substituents IC₅₀ (μM) HepG2 IC₅₀ (μM) MCF-7 Source
This compound (12k) 3-Chlorophenyl arm 28.36 -
This compound (13b) Diamide with 3-chlorophenyl - 26.31
5-Methylbenzo[d]oxazole (12c) Methyl group 10.50 15.20
Unsubstituted Benzo[d]oxazole (12a) None 53.01 48.70

Table 2: Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Applications
This compound C₇H₅ClN₂O 168.58 Antitumor agents
5-Chlorobenzo[d]oxazol-2-amine C₇H₅ClN₂O 168.58 Kinase inhibitors
5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine C₆H₃ClN₃S 184.63 Tizanidine synthesis
5-Chloro-7-methyl-1,3-benzoxazol-2-amine C₈H₇ClN₂O 182.61 CNS drug candidates

Biological Activity

5-Chlorobenzo[d]oxazol-7-amine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in various therapeutic areas, including antifungal, anticancer, and antiviral properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H5ClN2OC_7H_5ClN_2O and is characterized by a chlorinated benzoxazole ring system. This structure is significant as it influences the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC7H5ClN2O
Molecular Weight172.58 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antifungal Activity

Recent studies have highlighted the antifungal properties of benzoxazole derivatives, including this compound. A quantitative structure-activity relationship (QSAR) analysis indicated that this compound exhibits significant inhibitory effects against Candida albicans, a common pathogenic yeast.

  • Mechanism of Action : The antifungal activity is attributed to the compound's ability to disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis, which is crucial for fungal cell viability .
  • Case Study : In vitro studies demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 8 µg/ml against Candida albicans, indicating potent antifungal activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays.

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
  • Results : At a concentration of 62.5 µM, the compound induced significant apoptosis in A549 cells, evidenced by increased expression of pro-apoptotic markers such as caspase-3 and caspase-9 .

Table 2: Anticancer Activity of this compound

Cell LineConcentration (µM)% Cell ViabilityApoptotic Markers Increased
A54962.535%Caspase-3, Caspase-9
MCF-75040%Caspase-8

Antiviral Activity

In addition to its antifungal and anticancer properties, this compound has shown promise as an antiviral agent.

  • Influenza Virus Inhibition : Preliminary evaluations indicated that this compound could inhibit the replication of influenza A virus in vitro, with a notable reduction in viral titers observed in treated cells .
  • Mechanism : The antiviral action is believed to involve interference with viral entry or replication processes within host cells.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsYieldReference
Thiocyanate FormationThiophosgene in DCM85–90%
Thiocyanate FormationNH₄SCN/K₂S₂O₈ in DCM, 3 h, RT95%
CyclizationReflux with NaOH or Pb(OAc)₂70–85%

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. Basic Research Focus

  • ¹H NMR : Look for aromatic proton signals in δ 7.2–7.8 ppm and NH₂ groups (broad singlet near δ 5.5–6.5 ppm). Substituent-induced splitting patterns help confirm substitution positions .
  • FTIR : Absorptions at ~1622 cm⁻¹ (C=N stretch) and ~1504 cm⁻¹ (aromatic C=C) are diagnostic. NH₂ stretches appear as broad peaks near 3300–3400 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with theoretical values (e.g., m/z 183.58 for C₇H₅ClN₂O) .

Q. Table 2: Key Spectral Markers

TechniqueDiagnostic FeaturesReference
¹H NMRδ 7.65–7.55 (m, 2H, aromatic), δ 7.37 (d, 1H)
FTIR1622 cm⁻¹ (C=N), 1504 cm⁻¹ (C=C)

How can researchers resolve contradictions in reported synthetic yields of this compound derivatives across different studies?

Advanced Research Focus
Discrepancies often arise from:

  • Reaction Conditions : Variations in solvent purity, temperature control, or catalyst loading (e.g., lead acetate vs. NaOH in cyclization) .
  • Analytical Methods : Inconsistent use of quantification techniques (e.g., HPLC vs. gravimetric analysis).
  • Byproduct Formation : Thiourea byproducts may skew yields if not removed via column chromatography or recrystallization .

Q. Methodological Recommendations :

Replicate studies using identical reagent grades and equipment.

Cross-validate yields with multiple analytical methods (e.g., NMR integration and LC-MS) .

Report detailed purification protocols to ensure reproducibility .

What strategies are recommended for optimizing the cyclization step in the synthesis of benzoxazole derivatives like this compound?

Q. Advanced Research Focus

  • Base Selection : Alkaline conditions (e.g., NaOH) favor cyclization but may hydrolyze sensitive groups. Lead acetate offers milder conditions but introduces toxicity concerns .
  • Temperature Control : Reflux (100–120°C) accelerates ring closure but risks decomposition. Lower temperatures with prolonged reaction times improve selectivity .
  • Catalyst Screening : Test transition metal catalysts (e.g., CuI) to enhance efficiency, as seen in analogous benzothiadiazole syntheses .

What are the key considerations when selecting starting materials for synthesizing this compound, particularly regarding substituent compatibility?

Q. Basic Research Focus

  • Halogen Positioning : The 5-chloro group must remain inert during cyclization but reactive in downstream functionalization (e.g., Suzuki couplings) .
  • Amine Reactivity : Protect primary amines (e.g., via acetylation) to prevent undesired side reactions during thiocyanate formation .

How do structural modifications at the 5-chloro position of benzoxazole derivatives influence their reactivity in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • Electronic Effects : The electron-withdrawing chloro group enhances electrophilicity at adjacent positions, facilitating substitutions (e.g., with amines or thiols) .
  • Steric Hindrance : Bulky substituents at the 5-position may reduce accessibility for nucleophiles. Computational modeling (DFT) predicts activation energies for targeted modifications .

What purification methods are most effective for isolating this compound from reaction mixtures containing thiourea byproducts?

Q. Basic Research Focus

  • Column Chromatography : Use silica gel with hexane/CH₂Cl₂ (8:2) for optimal separation (Rf = 0.42–0.47) .
  • Recrystallization : Ethanol/water mixtures efficiently remove polar impurities while retaining product integrity .

What computational modeling approaches can predict the electronic properties of this compound for drug design applications?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and binding affinity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., ion channels) to guide structural optimization .

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